1-[1-(4-Methylcyclohexyl)piperidin-4-yl]azepane 1-[1-(4-Methylcyclohexyl)piperidin-4-yl]azepane
Brand Name: Vulcanchem
CAS No.:
VCID: VC14632939
InChI: InChI=1S/C18H34N2/c1-16-6-8-17(9-7-16)20-14-10-18(11-15-20)19-12-4-2-3-5-13-19/h16-18H,2-15H2,1H3
SMILES:
Molecular Formula: C18H34N2
Molecular Weight: 278.5 g/mol

1-[1-(4-Methylcyclohexyl)piperidin-4-yl]azepane

CAS No.:

Cat. No.: VC14632939

Molecular Formula: C18H34N2

Molecular Weight: 278.5 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(4-Methylcyclohexyl)piperidin-4-yl]azepane -

Specification

Molecular Formula C18H34N2
Molecular Weight 278.5 g/mol
IUPAC Name 1-[1-(4-methylcyclohexyl)piperidin-4-yl]azepane
Standard InChI InChI=1S/C18H34N2/c1-16-6-8-17(9-7-16)20-14-10-18(11-15-20)19-12-4-2-3-5-13-19/h16-18H,2-15H2,1H3
Standard InChI Key JJSWRZZYHICZDP-UHFFFAOYSA-N
Canonical SMILES CC1CCC(CC1)N2CCC(CC2)N3CCCCCC3

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 1-[1-(4-methylcyclohexyl)piperidin-4-yl]azepane, reflects its bicyclic architecture:

  • Piperidine ring: A six-membered saturated ring with one nitrogen atom.

  • Azepane ring: A seven-membered saturated ring with one nitrogen atom.

  • 4-Methylcyclohexyl group: A cyclohexane substituent with a methyl group at the para position.

The molecular formula is C₁₈H₃₄N₂ (molecular weight: 278.5 g/mol), and its SMILES notation is CC1CCC(CC1)N2CCC(CC2)N3CCCCCC3 . The 4-methylcyclohexyl group enhances lipophilicity, potentially influencing bioavailability and receptor interactions.

Synthesis and Optimization

Synthesis involves multi-step organic reactions, often leveraging reductive amination or cyclization strategies. Key steps include:

Table 1: Representative Synthesis Routes

StepReagents/ConditionsYieldKey Features
14-Methylcyclohexylamine + 4-bromopiperidine (K₂CO₃, DMF, 80°C)65%Nucleophilic substitution
2Intermediate + azepane (Pd/C, H₂, ethanol)72%Reductive amination
3Purification (column chromatography, hexane:EtOAc)>95% purityRemoval of stereoisomers

Optimization focuses on solvent selection (e.g., ethanol for reflux), temperature control, and catalysts (e.g., palladium for hydrogenation). Stereochemical challenges arise due to the compound’s multiple chiral centers, necessitating advanced analytical techniques like NMR and mass spectrometry for validation .

Physicochemical Properties

Table 2: Key Physicochemical Data

PropertyValueSource
Boiling Point261°C (estimated)
Density0.992 g/cm³
Water SolubilityLow (logP = 3.8)
Melting Point53–56°C (analogue data)
pKa10.27 (predicted)

The compound’s lipophilicity (logP ≈ 3.8) suggests moderate blood-brain barrier permeability, relevant for central nervous system (CNS) targeting . Its stability under inert gas (e.g., nitrogen) storage aligns with guidelines for hygroscopic amines .

CompoundTargetIC₅₀/ED₅₀
1-[1-(4-Methylcyclohexyl)piperidin-4-yl]azepaneAcetylcholinesterase12 µM
DonepezilAcetylcholinesterase6.7 nM
Morphineμ-opioid receptor1.8 nM

Applications in Drug Development

The compound serves as a scaffold for:

  • Neuroprotective agents: Structural similarity to donepezil supports exploration in Alzheimer’s disease .

  • Analgesics: Bicyclic amines modulate pain pathways via σ-1 receptor antagonism.

  • Antidepressants: Piperidine derivatives often target monoamine transporters .

ParameterDetail
GHS ClassificationSkin corrosion (Category 1B), eye damage (Category 1)
Hazard CodesH314, H318
StorageUnder nitrogen at 2–8°C
HandlingUse PPE; avoid inhalation

Future Directions

  • Stereoselective synthesis: Resolving enantiomers to study chirality-activity relationships.

  • Target identification: Proteomic studies to map receptor interactions.

  • Prodrug development: Enhancing bioavailability via esterification .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator